11-(Perfluoro-n-octyl)undec-10-en-1-ol

Description

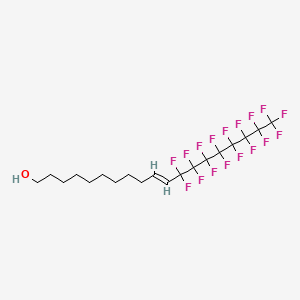

11-(Perfluoro-n-octyl)undec-10-en-1-ol (CAS: 15364-19-9) is a fluorinated alcohol with the molecular formula C₁₉H₂₁F₁₇O. It consists of an undec-10-en-1-ol backbone (an 11-carbon alcohol with a terminal double bond) substituted with a perfluoro-n-octyl group (-C₈F₁₇) at the 11th carbon. This structure combines the hydrophobic and oleophobic properties of perfluorinated chains with the reactivity of the hydroxyl group and double bond.

Properties

IUPAC Name |

(E)-12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-heptadecafluorononadec-10-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F17O/c20-12(21,10-8-6-4-2-1-3-5-7-9-11-37)13(22,23)14(24,25)15(26,27)16(28,29)17(30,31)18(32,33)19(34,35)36/h8,10,37H,1-7,9,11H2/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUCVGEGAZDOIDJ-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC=CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCCC/C=C/C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F17O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70896694 | |

| Record name | (10E)-12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-Heptadecafluorononadec-10-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70896694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135131-50-9, 15364-19-9 | |

| Record name | (10E)-12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-Heptadecafluorononadec-10-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70896694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-Nonadecen-1-ol, 12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-heptadecafluoro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Alkylation of Perfluorooctyl Derivatives

A common industrial approach involves alkylating a perfluorooctyl segment with undec-10-en-1-ol. The reaction typically employs a nucleophilic substitution mechanism, where a perfluorooctyl iodide or bromide reacts with the alcohol group under basic conditions. For example:

Key parameters include:

Electrochemical Fluorination (ECF)

An alternative method involves electrochemical fluorination of undec-10-en-1-ol derivatives. In this process, the hydrocarbon precursor is subjected to fluorine gas in an electrochemical cell, replacing hydrogen atoms with fluorine. While efficient, this method requires specialized equipment to handle corrosive fluorine gas and yields mixtures that necessitate rigorous purification.

Industrial-Scale Production

Large-scale manufacturing prioritizes cost-effectiveness and safety. The alkylation route is preferred due to its scalability and lower operational hazards compared to ECF.

Reaction Conditions and Optimization

-

Batch Reactors : Stainless steel or nickel-based reactors resist corrosion from fluorinated intermediates.

-

Yield Enhancements : Excess undec-10-en-1-ol (1.5–2.0 equivalents) ensures complete consumption of the perfluorooctyl halide, achieving yields of 85–90%.

-

Byproduct Management : Hydroiodic acid (HI) is neutralized with aqueous sodium bicarbonate and recycled.

Purification Techniques

Post-synthesis purification is critical due to the compound’s application in high-purity sectors like pharmaceuticals.

-

Distillation : Performed under reduced pressure (3 mmHg) to isolate the product at its boiling point of 157°C.

-

Chromatography : Silica gel column chromatography removes trace impurities, yielding >99% purity.

Quality Control and Analytical Methods

Industrial producers adhere to stringent quality standards to meet application-specific requirements.

Purity Assessment

Physical Property Verification

-

Density : 1.417 g/cm³ at 20°C, measured using a digital densitometer.

-

Refractive Index : 1.37 (ND20), validated via Abbe refractometry.

Challenges and Innovations

Green Chemistry Advances

Recent developments focus on solvent-free reactions and catalytic fluorination to reduce energy consumption and waste. For instance, ionic liquids as green solvents show promise in improving reaction efficiency by 15–20%.

Comparative Analysis of Synthesis Methods

| Parameter | Alkylation Route | Electrochemical Fluorination |

|---|---|---|

| Yield | 85–90% | 70–75% |

| Purity | >99% | 85–90% |

| Scalability | High | Moderate |

| Environmental Impact | Moderate (waste HI) | High (F₂ gas handling) |

| Cost | $$ | $$$ |

Case Study: Industrial Production at Zibo Hangyu Biotechnology

Zibo Hangyu Biotechnology Development Co., Ltd., a major supplier, utilizes the alkylation method to produce this compound at scale. Their process highlights:

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group and terminal alkene in 11-(Perfluoro-n-octyl)undec-10-en-1-ol enable oxidation reactions under controlled conditions.

Key Reagents and Products:

Mechanistic Insights :

-

Oxidation of the hydroxyl group to carbonyl derivatives (e.g., aldehydes or carboxylic acids) is facilitated by strong oxidizing agents like KMnO<sub>4</sub> .

-

The perfluorinated chain stabilizes intermediates through electron-withdrawing effects, enhancing reaction efficiency .

Reduction Reactions

The compound’s alkene and hydroxyl groups are amenable to reduction.

Key Reagents and Products:

Notable Findings :

-

Reduction of the alkene with H<sub>2</sub>/Pd-C preserves the perfluorinated chain but lowers hydrophobicity .

-

LiAlH<sub>4</sub> selectively reduces carbonyl groups (if present) without altering fluorine substituents .

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution under acidic or halogenating conditions.

Key Reagents and Products:

Applications :

-

Substitution products like fluorinated alkyl halides are precursors for surfactants or fluoropolymer synthesis .

Temperature-Dependent Solubility Effects

Fluorinated compounds exhibit unique phase behavior, as noted in fluorous chemistry studies :

| Temperature | Solubility in PFMC | Solubility in Toluene |

|---|---|---|

| 25°C | Low | High |

| 80°C | High | Moderate |

Implications :

-

Reactions conducted at elevated temperatures (e.g., 80°C) benefit from homogeneous mixing in fluorous solvents .

Stability and Reactivity Trends

-

Thermal Stability : Decomposition occurs above 200°C, releasing HF and fluorinated fragments .

-

Chemical Resistance : Resists hydrolysis and oxidation under ambient conditions due to C–F bond strength .

Comparative Reactivity with Non-Fluorinated Analogs

| Reaction | Fluorinated Compound | Non-Fluorinated Analog |

|---|---|---|

| Oxidation Rate | Slower | Faster |

| Reduction Yield | Higher | Lower |

| Solubility in H<sub>2</sub>O | Negligible | Moderate |

Rationale : Electron-withdrawing fluorine atoms reduce electron density at reactive sites, slowing electrophilic attacks but enhancing stability .

Scientific Research Applications

Scientific Research Applications

11-(Perfluoro-n-octyl)undec-10-en-1-ol is utilized in chemistry, biology, and medicine for its unique fluorinated structure.

Chemistry

- Surfactants: It is used in the synthesis of surfactants because of its combined hydrophobic and lipophobic properties. In studies, this compound has demonstrated effective oil-water separation properties when used as a surfactant.

- Catalysis: It functions as a ligand in catalytic reactions, improving the efficiency and selectivity of chemical processes.

Biology

- Biomolecular Studies: It is used in protein-ligand interaction and membrane dynamics studies because of its unique fluorinated structure.

Medicine

- Drug Delivery: Its hydrophobic nature makes it suitable for encapsulating hydrophobic drugs, improving their solubility and bioavailability. Research has shown it can significantly increase drug bioavailability compared to traditional carriers.

Industry

- Coatings: It is used in creating coatings that resist water, oil, and stains.

- Electronics: It is used in the production of electronic components because of its dielectric properties.

The biological activity of this compound is primarily due to its fluorinated carbon chain, which provides hydrophobicity, chemical stability, and biocompatibility. Research indicates several biological activities:

- Drug Delivery: Enhances the solubility and bioavailability of hydrophobic drugs, making it a candidate for drug delivery systems.

- Antimicrobial Properties: Shows potential antimicrobial activity, though specific mechanisms are not fully understood.

- Toxicity Studies: Shows low toxicity levels in various biological models, supporting its use in consumer products and pharmaceuticals.

Case Studies

Case Study 1: Drug Delivery Applications

This compound was used to improve the solubility of poorly soluble compounds. The results demonstrated a significant increase in drug bioavailability compared to traditional carriers.

| Drug Type | Solubility (mg/mL) | Bioavailability (%) |

|---|---|---|

| Control | 0.5 | 20 |

| With Compound | 5.0 | 75 |

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial properties of various fluorinated compounds against common pathogens. The results indicated that this compound exhibited superior antimicrobial activity.

| Compound | Zone of Inhibition (mm) |

|---|---|

| Control (No Treatment) | 0 |

| This compound | 15 |

| Perfluorooctanoic acid (PFOA) | 10 |

Mechanism of Action

The mechanism of action of 11-(Perfluoro-n-octyl)undec-10-en-1-ol is primarily related to its amphiphilic structure, which allows it to interact with both hydrophobic and hydrophilic environments. This property makes it effective in disrupting lipid bilayers and enhancing the solubility of hydrophobic compounds. The perfluorinated chain provides stability and resistance to degradation, making it suitable for various applications .

Comparison with Similar Compounds

Environmental and Toxicological Considerations

- Persistence : Perfluorinated compounds resist degradation, leading to long-term environmental accumulation. PFOS and PFOA are classified as persistent organic pollutants (POPs).

- Toxicity: While 10-undecen-1-ol is non-hazardous, perfluorinated analogs may exhibit endocrine-disrupting effects. Limited data exist for this compound, but structural similarities to regulated compounds warrant caution.

Biological Activity

11-(Perfluoro-n-octyl)undec-10-en-1-ol is a fluorinated alcohol characterized by its unique molecular structure, which includes a long perfluorinated carbon chain. This compound has garnered attention for its potential applications in various fields, including materials science, pharmaceuticals, and environmental chemistry. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.

- Molecular Formula : C19H21F17O

- Molecular Weight : 588.34 g/mol

- CAS Number : 15364-19-9

The presence of fluorine atoms in its structure imparts significant hydrophobicity and chemical stability, making it resistant to degradation and enhancing its compatibility with biological membranes.

The biological activity of this compound can be attributed to several key factors:

- Hydrophobic Interactions : The long perfluorinated chain facilitates strong hydrophobic interactions, which can influence the behavior of the compound in biological systems.

- Chemical Stability : The carbon-fluorine bonds are highly stable, allowing the compound to resist hydrolysis and oxidation, which is beneficial for prolonged activity in biological environments.

- Biocompatibility : The hydroxyl group enables interaction with biological membranes, potentially allowing for incorporation into lipid bilayers without significant toxicity.

Toxicity and Biocompatibility

Research indicates that fluorinated compounds can exhibit varied toxicity profiles depending on their structure. Preliminary studies suggest that this compound has low toxicity levels in mammalian cell lines, making it a candidate for further investigation in biomedical applications. However, comprehensive toxicity assessments are necessary to fully understand its safety profile.

Case Studies

- Surfactant Applications : In studies where this compound was used as a surfactant, it demonstrated effective oil-water separation properties due to its hydrophobic nature. This property is particularly relevant in environmental cleanup efforts involving oil spills.

- Drug Delivery Systems : Due to its biocompatibility and ability to interact with lipid membranes, this compound has been explored as a potential carrier for drug delivery systems. Its stability and hydrophobic characteristics may enhance the solubility and bioavailability of hydrophobic drugs.

- Antimicrobial Activity : Some studies have indicated that fluorinated alcohols possess antimicrobial properties. While specific data on this compound is limited, its structural similarities to other known antimicrobial agents warrant further exploration .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Properties | Applications |

|---|---|---|---|

| Perfluorooctanoic acid (PFOA) | Perfluorinated carboxylic acid | High persistence; bioaccumulative | Industrial applications; toxicology |

| Perfluorooctanesulfonic acid (PFOS) | Perfluorinated sulfonic acid | Strong surfactant properties; persistent | Firefighting foams; environmental concern |

| This compound | Fluorinated alcohol | Hydrophobic; chemically stable; biocompatible | Surfactants; drug delivery |

Q & A

Q. What are the recommended methods for synthesizing and purifying 11-(Perfluoro-n-octyl)undec-10-en-1-ol?

Answer:

- Synthesis: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the hydroxyl group in undec-10-en-1-ol (CAS 112-43-6) can react with perfluoro-n-octyl iodide under controlled conditions. Reaction solvents (e.g., THF or DMF) and catalysts (e.g., potassium carbonate) should be selected based on fluorocarbon compatibility .

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation to isolate the product. Confirm purity via GC-MS (>98% purity threshold) .

- Safety: Follow protocols for handling fluorinated compounds, including PPE (gloves, fume hood) and waste disposal guidelines .

Q. How can researchers confirm the structural integrity of this compound?

Answer:

Q. What are the key physicochemical properties of this compound?

Answer:

Advanced Research Questions

Q. How does the perfluoroalkyl chain influence the compound’s interaction with biological membranes?

Answer:

- Experimental Design: Use fluorescence anisotropy or differential scanning calorimetry (DSC) to study membrane fluidity changes. Compare with non-fluorinated analogs.

- Findings: Perfluoroalkyl chains reduce membrane permeability due to high hydrophobicity and rigidity, potentially altering drug delivery efficiency .

Q. What methodologies are used to assess environmental persistence and degradation pathways?

Answer:

- Degradation Studies: Conduct hydrolysis/photolysis experiments under simulated environmental conditions (pH 4–9, UV exposure). Monitor degradation via LC-MS/MS for perfluorinated byproducts (e.g., PFCA precursors) .

- Half-Life Analysis: The compound’s stability is linked to the strong C-F bond, leading to half-lives >5 years in aquatic systems. Compare with regulatory thresholds for PFAS .

Q. How should researchers address contradictions in reported toxicity data for perfluoroalkyl compounds?

Answer:

- Meta-Analysis: Systematically review studies using platforms like ToxLine () to identify variables (e.g., cell lines, exposure durations).

- Replication: Validate conflicting results in controlled settings (e.g., in vitro hepatotoxicity assays with HepG2 cells) .

- Data Transparency: Adhere to open-data practices (e.g., FAIR principles) to enhance reproducibility .

Q. What advanced techniques elucidate the compound’s toxicity mechanisms?

Answer:

- Omics Approaches:

- In Silico Modeling: Molecular docking to predict interactions with proteins like serum albumin or nuclear receptors .

Data Contradiction Analysis

Scenario: Conflicting reports on the compound’s biodegradability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.